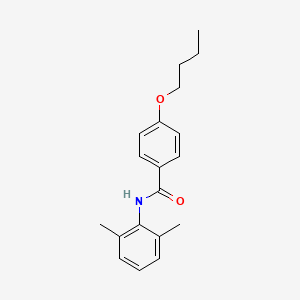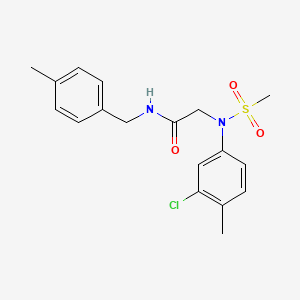
4-butoxy-N-(2,6-dimethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-(2,6-dimethylphenyl)benzamide, also known as BDMC, is a synthetic compound that has been widely studied for its potential applications in scientific research. BDMC belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 4-butoxy-N-(2,6-dimethylphenyl)benzamide is not fully understood. However, it has been suggested that 4-butoxy-N-(2,6-dimethylphenyl)benzamide may exert its biological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. 4-butoxy-N-(2,6-dimethylphenyl)benzamide has been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammation and cell survival.
Biochemical and Physiological Effects:
4-butoxy-N-(2,6-dimethylphenyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and lipid peroxidation in animal models of oxidative stress-induced diseases. 4-butoxy-N-(2,6-dimethylphenyl)benzamide has also been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-butoxy-N-(2,6-dimethylphenyl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 4-butoxy-N-(2,6-dimethylphenyl)benzamide has been found to exhibit low toxicity in animal models, which makes it a suitable candidate for further studies. However, 4-butoxy-N-(2,6-dimethylphenyl)benzamide also has some limitations for lab experiments. It has poor solubility in water, which may limit its use in some experiments. 4-butoxy-N-(2,6-dimethylphenyl)benzamide also has a short half-life, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for research on 4-butoxy-N-(2,6-dimethylphenyl)benzamide. One area of research is to investigate the potential of 4-butoxy-N-(2,6-dimethylphenyl)benzamide as a therapeutic agent for various diseases such as cancer and inflammatory diseases. Another area of research is to investigate the mechanism of action of 4-butoxy-N-(2,6-dimethylphenyl)benzamide and its interaction with various signaling pathways. Additionally, further studies are needed to optimize the synthesis method of 4-butoxy-N-(2,6-dimethylphenyl)benzamide and improve its solubility and half-life.
Méthodes De Synthèse
The synthesis of 4-butoxy-N-(2,6-dimethylphenyl)benzamide involves the reaction of 2,6-dimethylphenylamine with butyl chloroformate, followed by the reaction of the resulting intermediate with benzamide. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-butoxy-N-(2,6-dimethylphenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-oxidant properties. 4-butoxy-N-(2,6-dimethylphenyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been found to reduce inflammation in animal models of inflammatory diseases.
Propriétés
IUPAC Name |
4-butoxy-N-(2,6-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-5-13-22-17-11-9-16(10-12-17)19(21)20-18-14(2)7-6-8-15(18)3/h6-12H,4-5,13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGUHMCMZMVPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-biphenylyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5180538.png)
![1-(4-butoxyphenyl)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5180543.png)
![4-oxo-4-[(2-phenoxyphenyl)amino]-2-butenoic acid](/img/structure/B5180546.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5180551.png)
![N-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)(phenyl)methyl]acetamide](/img/structure/B5180559.png)
![3-[(2-methoxyphenyl)amino]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5180566.png)
![6-[4-(benzyloxy)-3-ethoxyphenyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5180573.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B5180577.png)
![1-(4-ethylphenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5180581.png)
![N-(3-phenylpropyl)-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5180605.png)
![N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea](/img/structure/B5180606.png)
![8-ethoxy-4,4-dimethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5180608.png)

![N-cyclohexyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5180625.png)